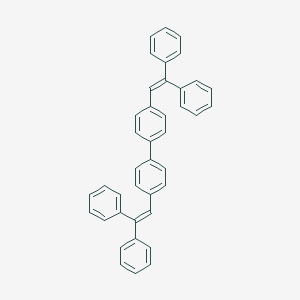

4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,2-diphenylethenyl)-4-[4-(2,2-diphenylethenyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H30/c1-5-13-35(14-6-1)39(36-15-7-2-8-16-36)29-31-21-25-33(26-22-31)34-27-23-32(24-28-34)30-40(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXOHPVVEHBKKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573124 | |

| Record name | 4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142289-08-5 | |

| Record name | 4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi), a molecule of significant interest in materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on the compound's characteristics, experimental protocols, and potential applications.

Core Chemical Properties

This compound is a solid organic compound with the molecular formula C40H30.[1] It possesses a high molecular weight and a symmetric structure, contributing to its notable thermal stability.

| Property | Value | Reference |

| Molecular Formula | C40H30 | [1] |

| Molecular Weight | 510.7 g/mol | [1] |

| Melting Point | 477 K (204 °C) | [1] |

| Boiling Point | Data not available | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in tetrahydrofuran and other common organic solvents. Crystallized from a tetrahydrofuran/methanol mixture.[1] |

Crystallographic Data

The crystal structure of DPVBi has been determined by X-ray diffraction, revealing a monoclinic crystal system. The molecule lies on an inversion center, and the biphenyl unit is essentially planar.[1]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P21/c | [1] |

| Unit Cell Dimensions | a = 9.277(2) Å, b = 14.625(3) Å, c = 10.460(2) Å, β = 92.669(4)° | [1] |

| Volume | 1417.6(5) ų | [1] |

| Z | 2 | [1] |

Spectroscopic Properties

Spectroscopic analysis is crucial for the characterization of DPVBi. Infrared and Nuclear Magnetic Resonance spectroscopy are standard techniques used to confirm its molecular structure.

| Spectroscopy | Data | Reference |

| Infrared (IR) | (KBr, cm⁻¹): 3020, 1597, 1494, 1441, 815, 762, 697 | [1] |

| ¹H Nuclear Magnetic Resonance (NMR) | (CDCl₃, δ, p.p.m.): 7.3 (s, 20H), 6.9—7.2 (m, 10H) | [1] |

| UV-Vis Absorption | Band-gap of 3.1 eV, suggesting absorption in the UV region. | |

| Photoluminescence | Known as a blue emitting host material. | [2] |

Experimental Protocols

Synthesis

The synthesis of this compound has been reported by Zheng, et al. in 2004.[1][3] While the detailed experimental protocol from the original publication could not be retrieved for this guide, a general workflow for the synthesis of similar compounds involves a Wittig or Horner-Wadsworth-Emmons reaction. A plausible synthetic workflow is outlined below.

Characterization

The characterization of the synthesized DPVBi involves a series of analytical techniques to confirm its identity, purity, and properties.

Potential Applications and Biological Relevance

DPVBi is primarily recognized for its application in organic electronics, particularly as a blue-emitting host material in Organic Light-Emitting Diodes (OLEDs).[2] Its high thermal stability and good film-forming ability are advantageous for these applications.

To date, no specific studies on the cytotoxicity, drug delivery, or bioimaging applications of this compound have been found in the reviewed literature. However, the biphenyl scaffold is a known privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. The exploration of DPVBi in a biological context remains an open area for future research.

Conclusion

This compound is a well-characterized organic material with established applications in optoelectronics. Its chemical and physical properties, particularly its thermal stability and fluorescence, make it a robust candidate for various materials science applications. While its direct biological activity has not been reported, the presence of the biphenyl scaffold suggests that its derivatives could be of interest for future investigations in medicinal chemistry and drug development. This guide provides a foundational understanding of DPVBi for researchers and professionals, highlighting both its known attributes and areas ripe for further exploration.

References

- 1. 4,4′-Bis(2,2-diphenylvinyl)-1,1′-biphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced performance of organic light emitting device by incorporating 4,4-bis(2,2-diphenylvinyl)-1,1-biphenyl as an efficient hole-injection nano-layer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Molecular Structure and Properties of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl, commonly known as DPVBi, is a highly fluorescent organic material that has garnered significant attention for its applications in organic light-emitting diodes (OLEDs). Its exceptional thermal stability, high photoluminescence quantum yield, and excellent charge transport properties make it a versatile material for various roles within OLED device architecture, including as a blue emitter, a host for other emissive dopants, and as a hole transport or injection layer. This technical guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical properties of DPVBi. It includes detailed, albeit generalized, experimental protocols for its synthesis and characterization, a summary of its quantitative data in tabular format, and visualizations of its synthetic pathway, its function within an OLED, and its structure-property relationships.

Molecular Structure and Formula

DPVBi is a large, conjugated organic molecule. The core of the molecule is a biphenyl group, which consists of two phenyl rings linked by a single bond. Attached to the 4 and 4' positions of this biphenyl core are two 2,2-diphenylvinyl substituents. This extended π-conjugation is responsible for its characteristic photophysical properties.

Chemical Name: this compound[1] Synonyms: 4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl, DPVBi[1] CAS Number: 142289-08-5[1] Molecular Formula: C₄₀H₃₀[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for DPVBi, compiled from various sources.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 510.67 g/mol | [1] |

| Appearance | Yellow powder/crystals | [1] |

| Melting Point | 207 °C | [1] |

| Purity (sublimed) | >99.0% (HPLC) | [1] |

Table 2: Electronic and Optical Properties

| Property | Value | Conditions | Reference |

| HOMO Energy Level | 5.9 eV | [1] | |

| LUMO Energy Level | 2.8 eV | [1] | |

| Absorption Maximum (λmax) | 351 nm | in THF | [1] |

| Fluorescence Maximum (λem) | 447 nm | in THF | [1] |

Table 3: Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a | 9.277(2) Å | |

| b | 14.625(3) Å | |

| c | 10.460(2) Å | |

| β | 92.669(4)° | |

| Volume | 1417.6(5) ų | |

| Z | 2 |

Experimental Protocols

Synthesis of DPVBi (Generalized Wittig-Horner Reaction)

Materials:

-

4,4'-Biphenyldicarboxaldehyde

-

(Diphenylmethyl)triphenylphosphonium bromide or Diethyl (diphenylmethyl)phosphonate

-

Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Methanol

-

Deionized water

-

Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Preparation of the Ylide/Carbanion: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, the phosphonium salt or phosphonate ester is dissolved in an anhydrous solvent. The solution is cooled to 0 °C in an ice bath.

-

A strong base is added portion-wise or dropwise to the cooled solution to generate the ylide (a deep red/orange color is often indicative of its formation) or the phosphonate carbanion. The reaction mixture is stirred at this temperature for a specified period (e.g., 1-2 hours) to ensure complete formation.

-

Wittig-Horner Reaction: A solution of 4,4'-biphenyldicarboxaldehyde in the same anhydrous solvent is added dropwise to the ylide/carbanion solution at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an extended period (e.g., 12-24 hours) to ensure the reaction goes to completion.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified. A common method is recrystallization from a solvent mixture such as THF/methanol or by column chromatography on silica gel. For high-purity material required for electronic applications, sublimation under high vacuum is the final purification step.

Characterization Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sample of DPVBi is dissolved in deuterated chloroform (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The spectrum is expected to show signals in the aromatic region (typically between 6.9 and 7.5 ppm).

-

¹³C NMR: The carbon-13 NMR spectrum is recorded on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. The spectrum will show a series of signals corresponding to the different carbon environments in the molecule.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is obtained using an FT-IR spectrometer. A small amount of DPVBi is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum is recorded over a range of 4000 to 400 cm⁻¹. Characteristic peaks for C-H stretching of the aromatic rings and C=C stretching of the vinyl and aromatic groups are expected.

3.2.3. Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability of DPVBi. A small sample is heated in a TGA instrument under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min). The weight loss of the sample is recorded as a function of temperature. The decomposition temperature is determined as the temperature at which a significant weight loss occurs.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and glass transition temperature. A sample is heated and cooled at a controlled rate in a DSC instrument. The heat flow to or from the sample is measured relative to a reference.

Visualizations

Synthetic Pathway of DPVBi

Caption: Generalized synthetic workflow for DPVBi.

Role of DPVBi in an OLED Device

Caption: Functional role of DPVBi within a typical OLED device architecture.

Structure-Property Relationship of DPVBi

Caption: Key structure-property-application relationships for DPVBi.

References

In-Depth Technical Guide: 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi)

CAS Number: 142289-08-5

Authored for: Researchers and Scientists in Materials Science and Optoelectronics

Disclaimer: Extensive literature searches have been conducted to ascertain the properties and applications of CAS number 142289-08-5 (DPVBi). The entirety of the available scientific data indicates its use in materials science, specifically in the field of organic electronics. There is no evidence in the published literature to suggest any biological activity or application in drug development for this compound. Therefore, this guide focuses exclusively on its chemical, physical, and optoelectronic properties.

Executive Summary

4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl, commonly known as DPVBi, is a wide bandgap small molecule organic semiconductor. It has garnered significant attention within the scientific community for its applications in organic light-emitting diodes (OLEDs). DPVBi is primarily utilized as a highly efficient blue-emitting host material, as well as a hole-injection and hole-transporting material in OLED devices. Its molecular structure provides excellent thermal stability and morphological stability in thin-film form, which are critical for the longevity and performance of electronic devices. This document provides a comprehensive overview of the known properties, synthesis, and applications of DPVBi.

Core Properties of DPVBi

The fundamental physical, chemical, and electronic properties of DPVBi are summarized in the tables below. These properties are critical for its function in optoelectronic devices.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 142289-08-5 | |

| Molecular Formula | C₄₀H₃₀ | [1] |

| Molecular Weight | 510.67 g/mol | [2] |

| Synonyms | 4,4'-Bis(2,2-diphenylvinyl)biphenyl, 4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl | [1] |

| Appearance | Yellow powder/crystals | [3] |

| Melting Point | 207 °C | [2] |

| Purity | >99.0% (sublimed, HPLC) | [1] |

Optoelectronic Properties

| Property | Value | Solvent/Method | Reference |

| Maximum Absorption (λmax) | 351 nm | THF | [2] |

| Fluorescence Emission (λem) | 447 nm | THF | [2] |

| Highest Occupied Molecular Orbital (HOMO) | 5.9 eV | [2] | |

| Lowest Unoccupied Molecular Orbital (LUMO) | 2.8 eV | [2] |

Experimental Protocols: Synthesis of DPVBi Derivatives

While specific, detailed synthesis protocols for DPVBi itself are often proprietary or described in patents, the synthesis of its derivatives follows established organometallic cross-coupling reactions. A representative synthetic approach for a cruciform DPVBi derivative, 2,5,2',5'-tetrakis(2,2-diphenylvinyl)biphenyl (TDPVBi), is described below, illustrating the core chemical transformations involved.[4]

Objective: To synthesize a DPVBi derivative with enhanced morphological stability.

Materials:

-

2,5,2',5'-Tetrakis-bromomethyl-biphenyl

-

Diphenyl ketone

-

Potassium tert-butoxide (t-BuOK)

-

Dry Tetrahydrofuran (THF)

Methodology:

-

A solution of 2,5,2',5'-tetrakis(2,2-diphenylvinyl)biphenyl (1 mmol) and diphenyl ketone (5 mmol) is prepared in dry THF.

-

A freshly prepared solution of potassium tert-butoxide in dry THF is added dropwise to the reaction mixture.

-

The reaction is stirred at a specified temperature and for a duration as optimized in the specific literature.

-

Upon completion, the reaction is quenched, and the product is extracted using standard organic chemistry techniques.

-

The crude product is purified, typically through column chromatography followed by sublimation to achieve high purity for electronic applications.

Visualized Workflows and Mechanisms

Synthesis Workflow for a DPVBi Derivative

Caption: Synthetic workflow for a DPVBi derivative.

Functional Role of DPVBi in an OLED Device

Caption: Role of DPVBi in an OLED device.

Applications in Optoelectronics

The primary application of DPVBi is in the fabrication of OLEDs. Its specific roles include:

-

Blue Emitting Host: DPVBi is a cornerstone material for producing deep blue light in OLED displays.[3] Its wide energy gap allows for efficient energy transfer to blue-emitting dopant molecules.

-

Hole Injection Layer (HIL): When used as an HIL, DPVBi can effectively reduce the energy barrier for hole injection from the anode (typically indium tin oxide, ITO) into the organic stack.[2] This leads to lower operating voltages and improved device efficiency.

-

Hole Transport Layer (HTL): DPVBi exhibits good hole mobility, enabling efficient transport of positive charge carriers from the anode towards the emissive layer where recombination with electrons occurs.[3]

The use of DPVBi in these layers contributes to OLEDs with high luminance, good color purity, and enhanced operational stability.

Conclusion

This compound (CAS 142289-08-5) is a vital organic semiconductor with well-defined applications in the field of optoelectronics. Its chemical structure imparts desirable thermal, morphological, and electronic properties that make it an excellent candidate for use in high-performance OLED devices. While the compound's utility in materials science is firmly established, it is important to reiterate that there is no scientific evidence to support any biological or pharmacological activity. Future research on DPVBi will likely focus on the synthesis of new derivatives with even greater efficiency and stability for next-generation displays and lighting.

References

Spectroscopic and Synthetic Profile of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl, commonly known as DPVBi, is a highly fluorescent organic molecule that has garnered significant interest in the field of organic electronics. Its applications primarily lie in organic light-emitting diodes (OLEDs), where it can function as a blue-emitting layer or a host for other dopants.[1] This technical guide provides a comprehensive overview of the spectroscopic data available for DPVBi, along with a generalized synthetic approach and detailed experimental considerations for its characterization.

Molecular Structure and Properties

DPVBi possesses a rigid biphenyl core extended with two diphenylvinyl moieties. This extended π-conjugated system is responsible for its characteristic photophysical properties.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₃₀ | [1] |

| Molecular Weight | 510.67 g/mol | [1] |

| CAS Number | 142289-08-5 |

Spectroscopic Data

A summary of the available spectroscopic data for DPVBi is presented below. These data are crucial for the identification and characterization of the molecule.

UV-Visible Absorption and Photoluminescence

DPVBi exhibits strong absorption in the ultraviolet region and emits blue light upon excitation.

| Solvent | λabs (nm) | λem (nm) |

| Chloroform (CHCl₃) | 353 | 442 |

| Tetrahydrofuran (THF) | 351 | 447 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the proton environments in the molecule.

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H | CDCl₃ | 7.3 (s, 20H), 6.9–7.2 (m, 10H)[1] |

Note: As of the latest literature search, publicly available ¹³C NMR and mass spectrometry data for this compound could not be located.

Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic vibrational modes of the functional groups present in DPVBi.

| Sample Preparation | Wavenumber (cm⁻¹) |

| KBr pellet | 3020, 1597, 1494, 1441, 815, 762, 697[1] |

Synthesis of this compound

The synthesis of DPVBi is reported to be based on the work of Zheng et al. (2004).[1] While the specific details from this publication were not accessible for this guide, a general and widely used method for synthesizing such tetraphenylethylene derivatives is the Wittig reaction. This reaction involves the coupling of a phosphorus ylide with a ketone or aldehyde.

A plausible synthetic pathway for DPVBi via a double Wittig reaction is outlined below.

References

In-Depth Technical Guide to the Crystal Structure of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi), a significant organic semiconductor material. This document details the crystallographic data, experimental protocols for its structural determination, and visual representations of its molecular structure and the experimental workflow.

Core Data Presentation

The crystallographic data for DPVBi, as determined by single-crystal X-ray diffraction, is summarized in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement for DPVBi

| Parameter | Value |

| Empirical Formula | C₄₀H₃₀ |

| Formula Weight | 510.67 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| Unit Cell Dimensions | a = 9.277(2) Å |

| b = 14.625(3) Å | |

| c = 10.460(2) Å | |

| α = 90° | |

| β = 92.669(4)° | |

| γ = 90° | |

| Volume | 1417.6(5) ų |

| Z (Molecules per unit cell) | 2 |

| Temperature | 296 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Crystal Size | 0.39 x 0.25 x 0.18 mm |

| Theta range for data collection | Not specified |

| Index ranges | Not specified |

| Reflections collected | 6984 |

| Independent reflections | 2508 [R(int) = 0.030] |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2508 / 0 / 181 |

| Goodness-of-fit on F² | 0.94 |

| Final R indices [I>2σ(I)] | R1 = 0.043, wR2 = 0.110 |

| R indices (all data) | Not specified |

| Largest diff. peak and hole | 0.12 and -0.18 e.Å⁻³ |

Experimental Protocols

The determination of the crystal structure of DPVBi involved several key experimental stages, from crystal synthesis to data analysis. The methodologies for these critical steps are detailed below.

Synthesis and Crystallization

The synthesis of the crude DPVBi product was carried out according to previously reported methods. Single crystals suitable for X-ray diffraction were obtained using the slow evaporation solution growth technique.

-

Protocol:

-

The synthesized DPVBi compound was dissolved in a solvent mixture of tetrahydrofuran (THF) and methanol (MeOH) with a volume ratio of 1:9.

-

The resulting solution was left undisturbed at room temperature.

-

Slow evaporation of the solvents over a period of several days led to the formation of well-defined single crystals.

-

X-ray Data Collection

X-ray diffraction data was collected using a Bruker SMART APEX CCD area-detector diffractometer.

-

Protocol:

-

A suitable single crystal of DPVBi was selected and mounted on the goniometer head of the diffractometer.

-

The crystal was maintained at a constant temperature of 296 K during the experiment.

-

Data collection was performed using graphite-monochromated Mo Kα radiation.

-

A series of diffraction images were collected by rotating the crystal through different angles.

-

The collected raw data frames were then processed for cell refinement and data reduction using the SAINT software package.

-

Structure Solution and Refinement

The crystal structure was solved and refined using the SHELX software suite.

-

Protocol:

-

Structure Solution: The initial crystal structure was solved using direct methods with the SHELXS-97 program. This involved determining the initial phases of the structure factors to generate an initial electron density map and atomic positions.

-

Structure Refinement: The structural model was then refined using the SHELXL-97 program. This process involves iterative cycles of full-matrix least-squares refinement on F², which adjusts atomic coordinates, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms were placed in calculated positions and refined using a riding model.

-

Visualizations

Molecular Structure of DPVBi

The following diagram illustrates the molecular structure of DPVBi, highlighting the biphenyl core and the diphenylvinyl side groups.

Caption: Molecular structure of DPVBi.

Experimental Workflow for Crystal Structure Determination

The logical flow of the experimental and computational steps involved in determining the crystal structure of DPVBi is depicted below.

Caption: Experimental workflow for DPVBi.

Unveiling the Photophysical Core of DPVBi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi), a key material in the advancement of organic electronics. This document details its fundamental characteristics, the experimental methodologies used for their determination, and its functional role in organic light-emitting diodes (OLEDs). All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized through detailed diagrams.

Core Photophysical and Electronic Properties of DPVBi

DPVBi is a highly conjugated organic small molecule renowned for its robust thermal stability and efficient blue light emission.[1][2] Its chemical structure, consisting of a central biphenyl core with two diphenylvinyl side groups, gives rise to its unique electronic and optical properties.

Tabulated Quantitative Data

The key photophysical and electronic parameters of DPVBi are summarized in the tables below. These values are critical for understanding its behavior in optoelectronic devices and for designing new materials with tailored properties.

| General Properties | |

| Full Chemical Name | This compound[2] |

| Synonyms | 4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl[2] |

| Chemical Formula | C40H30[2] |

| Molecular Weight | 510.67 g/mol [2] |

| Appearance | Yellow Powder/Crystals[2] |

| Melting Point | 207 °C[2] |

| Electronic Properties | |

| Highest Occupied Molecular Orbital (HOMO) | 5.9 eV[2] |

| Lowest Unoccupied Molecular Orbital (LUMO) | 2.8 eV[2] |

| Energy Gap | 3.1 eV |

| Photophysical Properties | |

| Absorption Maximum (λmax) in THF | 351 nm[2] |

| Emission Maximum (λem) in THF | 447 nm[2] |

| Photoluminescence Quantum Yield (PLQY) (amorphous thin film) | 0.45[1] |

| Fluorescence Lifetime (τf) | While a specific experimental value for the fluorescence lifetime of DPVBi is not readily available in the reviewed literature, similar blue-emitting organic materials typically exhibit lifetimes in the range of 1-10 nanoseconds. |

Experimental Protocols for Photophysical Characterization

The determination of the photophysical properties of DPVBi involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is employed to determine the wavelengths of light absorbed by DPVBi, corresponding to electronic transitions from the ground state to excited states.

Methodology:

-

Sample Preparation:

-

Solution: Prepare a dilute solution of DPVBi in a UV-transparent solvent, such as tetrahydrofuran (THF) or chloroform. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law.

-

Thin Film: Deposit a thin film of DPVBi onto a quartz substrate using a suitable technique like thermal evaporation or spin coating.[3] The film thickness should be uniform to ensure accurate and reproducible measurements.

-

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent (for solution) or a bare quartz substrate (for thin film).

-

Place the DPVBi sample in the sample beam path and record the absorption spectrum over a wavelength range that covers the expected absorption bands (e.g., 200-800 nm).[4]

-

-

Data Analysis: The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).

Photoluminescence (PL) Spectroscopy

PL spectroscopy is used to measure the emission spectrum of DPVBi after excitation with a suitable wavelength of light.

Methodology:

-

Sample Preparation: Prepare samples as described for UV-Vis spectroscopy. For quantum yield measurements, it is crucial to use optically dilute solutions (absorbance < 0.1 at the excitation wavelength) to minimize inner-filter effects.

-

Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).

-

Measurement:

-

Set the excitation wavelength to the absorption maximum (λmax) of DPVBi as determined by UV-Vis spectroscopy.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the emitted light.

-

-

Data Analysis: The wavelength at which the highest emission intensity is observed is the emission maximum (λem). The integrated area under the emission spectrum is proportional to the number of emitted photons.

Photoluminescence Quantum Yield (PLQY) Determination (Relative Method)

The PLQY, a measure of the efficiency of the fluorescence process, is determined by comparing the emission of DPVBi to that of a well-characterized standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a quantum yield standard with absorption and emission properties in a similar spectral range to DPVBi (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Absorbance Matching: Prepare a series of solutions of both the DPVBi sample and the standard with varying concentrations, ensuring their absorbance at the excitation wavelength is below 0.1.

-

PL Measurement: Record the emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths, etc.).

-

Data Analysis:

-

Integrate the emission spectra for both the sample and the standard.

-

Plot the integrated emission intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, m is the gradient of the plot of integrated emission intensity vs. absorbance, and η is the refractive index of the solvent.

-

Time-Resolved Photoluminescence (TRPL) Spectroscopy

TRPL spectroscopy is used to measure the fluorescence lifetime (τf) of DPVBi, which is the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

-

Sample Preparation: Prepare a deoxygenated solution or a thin film of DPVBi.

-

Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system. This typically consists of a pulsed laser source for excitation (e.g., a picosecond diode laser), a fast photodetector, and timing electronics.

-

Measurement:

-

Excite the sample with short laser pulses at its absorption maximum.

-

Detect the emitted single photons and measure the time delay between the excitation pulse and the photon arrival.

-

-

Data Analysis:

-

Construct a histogram of the arrival times, which represents the fluorescence decay profile.

-

Fit the decay curve with an exponential function to extract the fluorescence lifetime (τf). For a simple single-exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τf) where I₀ is the initial intensity.

-

Visualizing Methodologies and Applications

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the functional role of DPVBi in an OLED.

Caption: Workflow for the photophysical characterization of DPVBi.

Caption: Role of DPVBi as a host material in an OLED device.

Conclusion

This technical guide has provided a detailed examination of the core photophysical properties of DPVBi, a vital material in the field of organic electronics. The presented data and experimental protocols offer a foundational understanding for researchers and professionals engaged in the development of advanced materials and devices. The unique combination of a high photoluminescence quantum yield, suitable energy levels, and excellent thermal stability solidifies the importance of DPVBi as a benchmark blue-emitting host material in OLED technology. Further research into precise fluorescence lifetime determination and the exploration of novel DPVBi derivatives will continue to drive innovation in this exciting field.

References

In-Depth Technical Guide on the Thermal Stability of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl, commonly known as DPVBi, is a highly fluorescent organic compound that has garnered significant attention for its applications in organic light-emitting diodes (OLEDs), particularly as a blue emitting host material. Its robust molecular structure contributes to a high thermal stability, a critical parameter for the operational lifetime and performance of electronic devices. This technical guide provides a comprehensive overview of the thermal properties of DPVBi, including quantitative data from thermal analyses and detailed experimental protocols.

Thermal Properties of DPVBi

The thermal stability of DPVBi is a key attribute that makes it a suitable material for the fabrication of durable OLED devices. The high melting point and decomposition temperature allow the material to withstand the thermal stresses encountered during device fabrication and operation.

Quantitative Thermal Analysis Data

| Thermal Property | Value | Reference |

| Melting Point (Tm) | ~207 °C | [Generic Material Datasheets] |

| Decomposition Temperature (Td) | Data not available in public sources | - |

| Glass Transition Temperature (Tg) | Data not available in public sources | - |

Note: The absence of publicly available Td and Tg data highlights a gap in the comprehensive characterization of this material and underscores the importance of direct experimental analysis for specific applications.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of DPVBi, standardized experimental procedures for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed. The following are detailed methodologies that can be adapted for the characterization of DPVBi.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of DPVBi, which is the temperature at which the material begins to lose mass due to thermal degradation.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of high-purity DPVBi (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm) and glass transition temperature (Tg) of DPVBi. The glass transition is relevant for amorphous or semi-crystalline states of the material.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of DPVBi (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under a continuous flow of an inert gas, such as nitrogen, at a constant flow rate.

-

Heating and Cooling Program:

-

First Heating Scan: The sample is heated from ambient temperature to a temperature above its melting point (e.g., 230 °C) at a controlled rate (e.g., 10 °C/min). This scan provides information on the initial thermal properties and erases the sample's prior thermal history.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition temperature (e.g., 25 °C).

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve, and the melting point (Tm) is identified as the peak temperature of the endothermic melting transition.

-

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive assessment of the thermal stability of this compound.

Caption: Workflow for Thermal Stability Analysis of DPVBi.

Signaling Pathway in OLED Device Degradation

Elevated temperatures during OLED operation can be a significant factor in device degradation. The following diagram illustrates a simplified conceptual pathway of how thermal stress can lead to reduced device performance.

Caption: Thermal Degradation Pathway in OLEDs.

Conclusion

This compound is a thermally robust organic material, which is essential for its successful application in high-performance OLEDs. While its melting point is well-documented, a more comprehensive understanding of its thermal stability, particularly its decomposition and glass transition temperatures, requires dedicated experimental investigation using standardized TGA and DSC protocols. The methodologies and workflows presented in this guide provide a framework for researchers and professionals to conduct thorough thermal characterization, ensuring the reliability and longevity of devices incorporating this promising material.

References

A Technical Guide to the Solubility of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl, commonly known as DPVBi, is a highly efficient, blue light-emitting organic semiconductor.[1][2] With the chemical formula C₄₀H₃₀ and a molecular weight of 510.67 g/mol , DPVBi is a large, predominantly nonpolar molecule.[2][3] Its primary application is in Organic Light-Emitting Diodes (OLEDs), where it serves as a robust host material for blue emitters and as an effective hole-injection and transport material.[1][2][4] The performance of OLEDs fabricated via solution-based methods, such as spin coating, is critically dependent on the solubility of DPVBi in the chosen organic solvents.[5]

This technical guide provides a framework for understanding and determining the solubility of DPVBi. While comprehensive quantitative solubility data is often proprietary and application-specific, this document outlines the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and a template for data presentation.

Theoretical Framework for DPVBi Solubility

The solubility of a compound is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[6][7] The molecular structure of DPVBi (Figure 1) is key to understanding its solubility characteristics.

-

Molecular Structure: DPVBi is a large, symmetrical hydrocarbon. It consists of a central biphenyl core with two diphenylvinyl substituents. The entire molecule is composed of carbon-carbon and carbon-hydrogen bonds, making it predominantly nonpolar.

-

Intermolecular Forces: The primary intermolecular forces at play are van der Waals forces (specifically, London dispersion forces). The large surface area of the molecule allows for significant dispersion forces. It lacks functional groups capable of strong hydrogen bonding or significant dipole-dipole interactions.

-

Solvent Selection: Based on the "like dissolves like" principle, DPVBi is expected to be most soluble in nonpolar or weakly polar organic solvents.[7] Solvents that can effectively interact with its large aromatic structure, such as aromatic hydrocarbons (e.g., toluene, xylene) and chlorinated solvents (e.g., dichloromethane, chloroform), are likely to be effective. Highly polar solvents like water or short-chain alcohols are expected to be poor solvents for DPVBi.

Quantitative Solubility Data

While specific solubility values (e.g., in g/L or mol/L) are not widely published, a qualitative assessment suggests good solubility in solvents like Tetrahydrofuran (THF), as indicated by its use in spectroscopic measurements.[2] For practical applications, researchers must determine solubility empirically. The following table provides a template for recording experimentally determined data for a range of common organic solvents, categorized by their polarity.

Table 1: Experimental Solubility Data Template for DPVBi at 25°C

| Solvent Class | Solvent Name | Polarity Index | Dielectric Constant (ε) | Experimentally Determined Solubility (g/L) | Observations |

| Nonpolar | Toluene | 2.4 | 2.38 | ||

| Chloroform | 4.1 | 4.81 | |||

| Dichloromethane (DCM) | 3.1 | 9.08 | |||

| Polar Aprotic | Tetrahydrofuran (THF) | 4.0 | 7.52 | ||

| Acetone | 5.1 | 20.7 | |||

| Dimethylformamide (DMF) | 6.4 | 36.7 | |||

| Polar Protic | Isopropanol | 3.9 | 19.9 | ||

| Ethanol | 4.3 | 24.5 |

Experimental Protocol for Solubility Determination

The most reliable method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method .[8][9] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

4.1 Materials and Equipment

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.2 μm, PTFE or other solvent-compatible material)

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

4.2 Procedure

-

Preparation: Add an excess amount of DPVBi powder to a vial containing a known volume of the selected solvent. "Excess" means enough solid material remains undissolved to ensure saturation.[8]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the mixture for an extended period (typically 24-48 hours) to ensure the solution reaches equilibrium.[10][11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to let the excess solid settle.[8] Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.2 μm syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (UV-Vis or HPLC).

-

Quantification: Analyze the diluted sample to determine the concentration of DPVBi.

-

UV-Vis Spectroscopy: Prepare a calibration curve using standard solutions of known DPVBi concentrations. Measure the absorbance of the sample and determine its concentration from the curve.

-

HPLC: Use a validated HPLC method with a suitable column and mobile phase to separate and quantify DPVBi, comparing the peak area to that of known standards.

-

-

Calculation: Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining DPVBi solubility.

Caption: Isothermal shake-flask experimental workflow.

Conclusion

Understanding the solubility of DPVBi is fundamental for its application in solution-processed organic electronics. Due to its large, nonpolar structure, DPVBi demonstrates preferential solubility in nonpolar and weakly polar organic solvents. This guide provides the necessary theoretical background and a robust, standardized experimental protocol—the isothermal shake-flask method—to enable researchers to accurately quantify DPVBi solubility in solvents relevant to their work. The systematic application of this methodology will facilitate the optimization of formulations for advanced materials and device fabrication.

References

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. 4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl | C40H30 | CID 15475895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enhanced Performance of Organic Light Emitting Device by Incorpor...: Ingenta Connect [ingentaconnect.com]

- 5. Blue organic light emitting diode (OLED) from two-layer structure of 4,4'-bis(2,2'diphenylvinil)-1,1'-biphenyl (DPVBi) and PVK | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.ws [chem.ws]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to the Electronic Band Gap of DPVBi Semiconductor

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4′-Bis(2,2-diphenylvinyl)-1,1′-biphenyl (DPVBi) is a wide band gap organic semiconductor that has garnered significant interest for its applications in organic light-emitting diodes (OLEDs), particularly as a blue-emitting host material.[1] Its electronic properties, most notably its electronic band gap, are critical determinants of its performance in such devices. The band gap dictates the energy of emitted photons and influences charge injection and transport properties.[2] This technical guide provides a comprehensive overview of the electronic band gap of DPVBi, including its quantitative values, detailed experimental protocols for its determination, and a theoretical framework for understanding its electronic structure.

Quantitative Electronic Properties of DPVBi

The electronic band gap and related energy levels of DPVBi have been characterized by various experimental and theoretical methods. A summary of these key quantitative data is presented in the table below for easy comparison.

| Property | Value | Method | Source(s) |

| HOMO Level | 5.9 eV | Experimental (Cyclic Voltammetry) | [1] |

| LUMO Level | 2.8 eV | Experimental (Cyclic Voltammetry) | [1] |

| Electrochemical Band Gap | 3.1 eV | Calculated from HOMO/LUMO | [1][2] |

| Optical Band Gap | ~3.0 - 3.14 eV | Experimental (UV-Vis Absorption) | [3] |

| Absorption Maximum (λmax) | 351 nm (in THF) | Experimental (UV-Vis Spectroscopy) | [1] |

| Fluorescence Emission (λem) | 447 nm (in THF) | Experimental (Photoluminescence) | [1] |

Experimental Protocols for Band Gap Determination

The determination of the electronic band gap of DPVBi relies on a combination of spectroscopic and electrochemical techniques. The following sections provide detailed methodologies for the key experiments.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to determine the optical band gap by measuring the absorption of light as a function of wavelength.

a. Sample Preparation:

-

Solution Preparation: Dissolve high-purity, sublimed DPVBi powder in a suitable solvent with high transparency in the UV-Vis range, such as tetrahydrofuran (THF), to a dilute concentration (e.g., 10-5 M).[1][4]

-

Thin Film Deposition: For solid-state measurements, prepare a thin film of DPVBi on a quartz substrate.[4] Quartz is used due to its transparency in the UV region. Thin films can be deposited using techniques like spin coating or thermal evaporation to ensure uniformity. The thickness of the film should be carefully controlled as it can influence the absorption spectrum.[4]

b. Instrumentation and Measurement:

-

Spectrophotometer: Utilize a dual-beam UV-Vis spectrophotometer.

-

Calibration: Calibrate the spectrophotometer using a reference cuvette containing the pure solvent (for solution measurements) or a bare quartz substrate (for thin film measurements) to obtain a baseline.[5]

-

Measurement Range: Record the absorption spectrum over a wavelength range that covers the expected absorption of DPVBi, typically from 200 nm to 800 nm.[2]

-

Data Acquisition: Measure the absorbance of the DPVBi sample. The resulting spectrum will show one or more absorption bands, with the lowest energy absorption corresponding to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[6]

c. Data Analysis (Tauc Plot Method):

The optical band gap (Eg) can be determined from the absorption spectrum using a Tauc plot.[3][7]

-

Convert Wavelength to Photon Energy: Convert the wavelength (λ) of the absorbed light to photon energy (E) using the equation: E (eV) = 1240 / λ (nm)

-

Calculate Absorption Coefficient (α): The absorption coefficient is calculated from the absorbance (A) and the path length or film thickness (d) using the Beer-Lambert law: α = 2.303 * A / d

-

Construct the Tauc Plot: For a direct band gap semiconductor, a plot of (αhν)2 versus photon energy (hν) is created. For an indirect band gap semiconductor, (αhν)1/2 is plotted against hν.[3] For many organic semiconductors, the direct transition model is a reasonable approximation.

-

Determine the Band Gap: Extrapolate the linear portion of the Tauc plot to the energy axis (where (αhν)n = 0). The intercept with the energy axis gives the value of the optical band gap (Eg).[2]

Photoluminescence (PL) Spectroscopy

PL spectroscopy measures the light emitted from a material after it has absorbed photons, providing information about the radiative relaxation from the LUMO to the HOMO.

a. Sample Preparation:

Prepare DPVBi samples as described for UV-Vis spectroscopy (either in solution or as a thin film).

b. Instrumentation and Measurement:

-

Spectrofluorometer: Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp or a laser) and a detector.

-

Excitation Wavelength: Excite the sample at a wavelength where it strongly absorbs, typically at its absorption maximum (λmax), which for DPVBi is around 351 nm.

-

Emission Spectrum: Scan a range of emission wavelengths to capture the entire fluorescence spectrum. For DPVBi, this will be in the blue region of the visible spectrum.[1]

-

Data Acquisition: Record the intensity of the emitted light as a function of wavelength.

c. Data Analysis:

The PL spectrum gives the energy of the emitted photons, which is slightly less than the absorption energy due to non-radiative relaxation processes. The peak of the emission spectrum (λem) corresponds to the energy difference between the LUMO and HOMO, minus any energy loss.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of the material.

a. Sample Preparation and Experimental Setup:

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, degassed solvent such as acetonitrile or dichloromethane.

-

DPVBi Solution: Dissolve a small amount of DPVBi in the electrolyte solution.

-

Three-Electrode System: Use a standard three-electrode electrochemical cell consisting of:[1]

-

Working Electrode: A glassy carbon or platinum electrode.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: A platinum wire.

-

-

Internal Standard: Add a small amount of ferrocene (Fc/Fc+) to the solution as an internal reference standard.[8] The oxidation potential of ferrocene is well-defined and is used to calibrate the energy levels against the vacuum level.

b. Measurement:

-

Potential Scan: Apply a scanning potential to the working electrode and measure the resulting current. The potential is swept linearly to a set potential and then swept back to the initial potential.

-

Oxidation and Reduction Potentials: Record the cyclic voltammogram, which is a plot of current versus potential. The potential at which oxidation begins (onset potential, Eox) and the potential at which reduction begins (onset potential, Ered) are determined from the voltammogram.[9]

c. Data Analysis:

The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple using the following empirical equations:[8][9]

EHOMO (eV) = - [Eoxonset - E1/2(Fc/Fc+) + 4.8] ELUMO (eV) = - [Eredonset - E1/2(Fc/Fc+) + 4.8]

Where E1/2(Fc/Fc+) is the half-wave potential of the ferrocene internal standard, and 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.[8] The electrochemical band gap can then be calculated as the difference between the LUMO and HOMO energy levels.

Visualizations

Experimental Workflow for Band Gap Determination

The following diagram illustrates the logical workflow for the experimental determination of the electronic band gap of DPVBi.

Caption: Experimental workflow for determining the electronic band gap of DPVBi.

Energy Level Diagram of DPVBi

This diagram illustrates the relationship between the HOMO, LUMO, and the electronic band gap of DPVBi.

Caption: Energy level diagram for the DPVBi semiconductor.

Conclusion

The electronic band gap of the DPVBi semiconductor is a fundamental property that underpins its utility in optoelectronic applications. A comprehensive understanding of this parameter, obtained through a combination of spectroscopic and electrochemical methods, is essential for the rational design and optimization of DPVBi-based devices. The experimental protocols and data analysis techniques outlined in this guide provide a robust framework for the accurate characterization of DPVBi and other organic semiconductor materials. The provided visualizations offer a clear conceptual understanding of the experimental workflow and the energetic landscape within the DPVBi molecule.

References

- 1. prezi.com [prezi.com]

- 2. 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. Tauc plot - Wikipedia [en.wikipedia.org]

- 4. ossila.com [ossila.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

Aggregation-Induced Emission in DPVBi Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, photophysical properties, and applications of 4,4'-bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) analogues exhibiting aggregation-induced emission (AIE). The AIE phenomenon, where non-luminescent or weakly fluorescent molecules in solution become highly emissive in the aggregated state, offers significant advantages in various fields, including the development of advanced materials and biomedical diagnostics.

Core Concepts of Aggregation-Induced Emission (AIE)

The AIE phenomenon is a powerful strategy for designing fluorescent materials that overcome the common issue of aggregation-caused quenching (ACQ) seen in many traditional fluorophores. The underlying mechanism for AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. In dilute solutions, these intramolecular motions provide non-radiative pathways for the decay of the excited state, leading to weak or no fluorescence. However, upon aggregation, these motions are physically constrained, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong fluorescence emission.

Synthesis and Photophysical Properties of DPVBi Analogues

DPVBi is a well-known blue-emitting material. Its derivatives can be synthesized through various organic reactions, often involving the Wittig or Horner-Wadsworth-Emmons reaction to form the vinyl linkages. The introduction of different functional groups onto the biphenyl core or the phenyl rings of the vinyl groups allows for the fine-tuning of their photophysical properties, including their AIE characteristics.

Below is a summary of the photophysical data for DPVBi and some of its analogues. The data highlights the significant enhancement in fluorescence quantum yield (ΦF) upon aggregation.

| Compound | Substituent(s) | λabs (nm)a | λem (nm)a | ΦF (solution) | λem (nm)b | ΦF (aggregate/solid) | Reference |

| DPVBi | None | 351 | 447 | Low | 474 | High | [1] |

| BTPE | Two additional triphenylvinyl groups | - | - | Low | - | 100% (crystalline microfibers) | [2] |

| Amino-substituted DPVBi | Amino groups | - | - | Low | - | High | [3] |

| Nitro-substituted DPVBi | Nitro groups | - | - | Quenched | - | Enhanced in nonpolar media | [4][5] |

a In THF solution. b In aggregated state or as a thin film. Note: "Low" and "High" are used where specific quantum yield values were not provided in the source material.

Experimental Protocols

General Synthesis of DPVBi Analogues

The synthesis of DPVBi and its analogues often follows a convergent strategy. A common method involves the reaction of a biphenyl dialdehyde or its derivative with a suitable phosphonium ylide via the Wittig reaction.

Example: Synthesis of a generic DPVBi analogue

-

Preparation of the Phosphonium Salt: React triphenylphosphine with a substituted benzyl halide in a suitable solvent like toluene and heat to reflux to form the corresponding phosphonium salt.

-

Ylide Formation: Treat the phosphonium salt with a strong base, such as sodium hydride or n-butyllithium, in an anhydrous solvent like THF at 0 °C to generate the ylide.

-

Wittig Reaction: Add a solution of 4,4'-biphenyldicarboxaldehyde or a substituted derivative to the ylide solution and stir at room temperature.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel to obtain the desired DPVBi analogue.

Protocol for Inducing and Measuring Aggregation-Induced Emission

The AIE properties of DPVBi analogues can be investigated by measuring their photoluminescence in solvent mixtures with varying fractions of a "good" solvent (e.g., THF) and a "poor" solvent (e.g., water).

-

Stock Solution Preparation: Prepare a stock solution of the DPVBi analogue in a good solvent, such as THF, at a concentration of approximately 1 mM.

-

Preparation of Solvent Mixtures: In a series of cuvettes, prepare solvent mixtures with varying water fractions (fw), for example, from 0% to 90% in 10% increments. The final concentration of the DPVBi analogue should be kept constant (e.g., 10 µM).

-

Photoluminescence Measurements: Measure the absorption and photoluminescence spectra of the solutions in each cuvette. The excitation wavelength should be set at the absorption maximum of the compound.

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) in the aggregated state can be determined relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). The following equation is used: ΦF,sample = ΦF,ref × (Isample / Iref) × (Aref / Asample) × (nsample2 / nref2) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Application in Biological Systems: Monitoring Apoptosis

AIE-active DPVBi analogues can be functionalized to act as fluorescent probes for monitoring specific biological processes. One notable application is in the detection of caspase activity, which is a hallmark of apoptosis (programmed cell death).

DPVBi-Based Probe for Caspase Cascade Activation

A specific probe can be designed by attaching a peptide sequence that is a substrate for caspases to a DPVBi analogue. For instance, a probe for monitoring the caspase cascade can be synthesized with recognition sites for both an initiator caspase (e.g., caspase-8) and an executioner caspase (e.g., caspase-3) linked to two different AIEgens, one of which can be a DPVBi derivative.[6][7]

In its initial state, the probe is water-soluble and non-fluorescent. Upon induction of apoptosis, caspases are activated and cleave the specific peptide sequences. This cleavage releases the hydrophobic AIEgen, which then aggregates and emits strong fluorescence, signaling the activation of the respective caspase.

Figure 1. Apoptosis Signaling and AIE Probe Detection.

Experimental Workflow for Caspase Activity Assay

The following workflow outlines the steps for using a DPVBi-based AIE probe to monitor caspase activity in living cells.

Figure 2. Caspase Activity Assay Workflow.

Conclusion

DPVBi analogues exhibiting aggregation-induced emission represent a versatile class of fluorophores with significant potential in materials science and biomedical applications. Their bright solid-state emission, coupled with the ability to be chemically modified for specific functions, makes them excellent candidates for the development of advanced sensors, imaging agents, and light-emitting devices. The application of these molecules as probes for monitoring cellular processes like apoptosis demonstrates their utility in fundamental biological research and drug discovery. Further exploration of novel DPVBi derivatives is expected to yield even more sophisticated and sensitive tools for a wide range of scientific disciplines.

References

- 1. ossila.com [ossila.com]

- 2. Development of fluorescent dual-FRET probe for simultaneous detection of caspase-8 and caspase-9 activities and their relative quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Light-up probe based on AIEgens: dual signal turn-on for caspase cascade activation monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Light-up probe based on AIEgens: dual signal turn-on for caspase cascade activation monitoring - Chemical Science (RSC Publishing) [pubs.rsc.org]

1H NMR and IR spectra of DPVBi

An In-depth Technical Guide on the ¹H NMR and IR Spectra of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound (DPVBi), a molecule of significant interest in the development of organic electronics. The information presented herein is intended to support research and development efforts by providing detailed spectral characterization and the methodologies for obtaining such data.

Introduction to DPVBi

This compound, commonly known as DPVBi, is a highly fluorescent organic material. Due to its excellent thermal stability and film-forming properties, it is widely utilized as a blue-emitting layer in organic light-emitting diodes (OLEDs). A thorough understanding of its spectral characteristics is crucial for quality control, material identification, and predicting its behavior in various applications.

¹H NMR Spectral Data of DPVBi

The ¹H NMR spectrum of DPVBi provides valuable information about the chemical environment of its hydrogen atoms. The spectrum is characterized by signals in the aromatic region, consistent with its molecular structure.

Table 1: ¹H NMR Spectral Data for DPVBi

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.3 | Singlet (s) | 20H | Protons of the four phenyl rings |

| 6.9 - 7.2 | Multiplet (m) | 10H | Protons of the biphenyl and vinyl groups |

Solvent: CDCl₃

The data indicates the presence of two main groups of protons. The singlet at 7.3 ppm corresponds to the twenty protons of the four terminal phenyl rings. The multiplet observed between 6.9 and 7.2 ppm is assigned to the ten protons of the central biphenyl core and the vinyl groups[1][2].

IR Spectral Data of DPVBi

The Infrared (IR) spectrum of DPVBi reveals characteristic vibrational modes of its functional groups. The spectrum is dominated by absorptions corresponding to aromatic C-H and C=C stretching and bending vibrations.

Table 2: IR Absorption Peaks for DPVBi

| Wavenumber (cm⁻¹) | Assignment |

| 3020 | Aromatic C-H stretching |

| 1597 | Aromatic C=C stretching |

| 1494 | Aromatic C=C stretching |

| 1441 | Aromatic C=C stretching |

| 815 | Out-of-plane C-H bending |

| 762 | Out-of-plane C-H bending |

| 697 | Out-of-plane C-H bending |

Sample Preparation: KBr pellet

The peak at 3020 cm⁻¹ is characteristic of the stretching vibrations of C-H bonds in the aromatic rings. The series of peaks between 1441 and 1597 cm⁻¹ are attributed to the stretching of the carbon-carbon double bonds within the aromatic structures. The absorptions at 815, 762, and 697 cm⁻¹ are due to the out-of-plane bending of the C-H bonds[1][2].

Studies on irradiated DPVBi films have shown the appearance of new broad features around 1250 cm⁻¹, 1700 cm⁻¹, and 3300 cm⁻¹. These are suggested to correspond to the formation of C-O, C=O, and -OH bonds, respectively, indicating photo-oxidation of the material upon exposure to UV light and air.

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the ¹H NMR and IR spectra of DPVBi.

¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of DPVBi for structural confirmation.

Materials and Equipment:

-

DPVBi sample

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm diameter)

-

NMR spectrometer (e.g., 300 MHz or higher)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the DPVBi sample in about 0.6-0.7 mL of CDCl₃ in a small vial. Ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming to optimize the homogeneity of the magnetic field.

-

Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Calibrate the spectrum using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as a reference. Integrate the signals to determine the relative number of protons for each resonance.

FTIR Spectroscopy

Objective: To obtain an IR spectrum of DPVBi to identify its characteristic vibrational modes.

Method 1: KBr Pellet Technique (for solid samples)

Materials and Equipment:

-

DPVBi sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Grind a small amount (1-2 mg) of DPVBi with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die and apply pressure to form a thin, transparent pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.

-

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Acquisition: Record the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

Method 2: Thin Film Analysis

For DPVBi deposited as a thin film, Attenuated Total Reflectance (ATR) or grazing angle reflection spectroscopy can be utilized.

Procedure (ATR-FTIR):

-

Background Spectrum: Record a background spectrum with a clean ATR crystal.

-

Sample Placement: Place the DPVBi thin film in direct contact with the ATR crystal. Ensure good contact by applying gentle pressure.

-

Acquisition: Record the FTIR spectrum.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Workflow for Spectroscopic Analysis of DPVBi

The following diagram illustrates the general workflow for the spectroscopic characterization of a DPVBi sample.

Caption: Workflow for the spectroscopic analysis of DPVBi.

Logical Relationship in Spectral Interpretation

The following diagram illustrates the logical process of interpreting the combined ¹H NMR and IR spectral data to confirm the structure of DPVBi.

Caption: Logical flow for DPVBi structure confirmation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl, also known as DPVBi, is a highly fluorescent organic compound belonging to the family of tetraphenylethylene (TPE) derivatives. TPE and its derivatives are renowned for their unique aggregation-induced emission (AIE) properties, where they become highly luminescent in the aggregated state or solid state, while being weakly emissive when dissolved in good solvents. This characteristic makes DPVBi a promising material for various applications in materials science and optoelectronics, including its use as a blue-emitting host material, a hole-injection layer, and a spacer in organic light-emitting diodes (OLEDs).[1][2] This document provides detailed protocols for the synthesis of DPVBi, along with comprehensive characterization data.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a McMurry coupling reaction of a suitable precursor. The overall reaction scheme is presented below.

Reaction Scheme:

Caption: McMurry Coupling Reaction for DPVBi Synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Dibenzoylbiphenyl (Precursor)

A plausible route to the precursor, 4,4'-dibenzoylbiphenyl, is through a Friedel-Crafts acylation of biphenyl.

Materials:

-

Biphenyl

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve biphenyl (1 equivalent) in dry dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride (2.5 equivalents) to the stirred solution.

-

To this mixture, add benzoyl chloride (2.2 equivalents) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of dilute hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain 4,4'-dibenzoylbiphenyl as a white solid.

Protocol 2: Synthesis of this compound (DPVBi) via McMurry Coupling

This protocol is based on general procedures for McMurry coupling reactions used to synthesize tetraphenylethylene derivatives.[3]

Materials:

-

4,4'-Dibenzoylbiphenyl

-

Titanium(IV) chloride (TiCl₄)

-

Zinc dust (Zn)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous potassium carbonate (K₂CO₃) solution (10%)

-

Dichloromethane (DCM)

-

Methanol

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (4 equivalents).

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add titanium(IV) chloride (2 equivalents) dropwise to the stirred suspension. The mixture will turn from yellow to black, indicating the formation of low-valent titanium species.

-